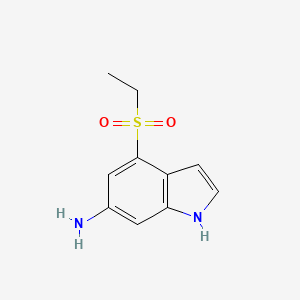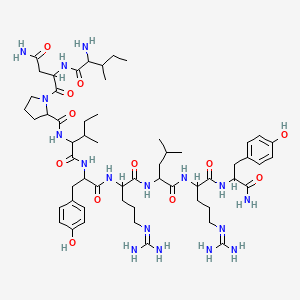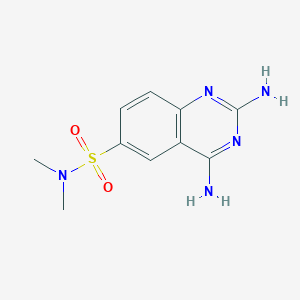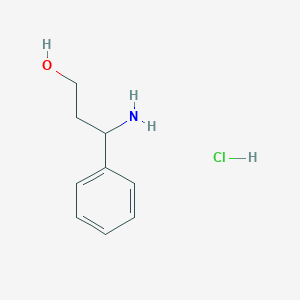![molecular formula C22H19NO3 B12109462 5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109462.png)
5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a unique structure combining an indole core with a naphthalene moiety, which may contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group at the 5-position can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Naphthalene Moiety: The naphthalene moiety is introduced through an etherification reaction. This involves reacting 3-bromopropyl naphthalene with the indole derivative in the presence of a base such as potassium carbonate.
Oxidation to Form the Dione: The final step involves the oxidation of the indole to form the 2,3-dione. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the dione moiety, converting it to diols or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of indole-2,3-diol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, 5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of both indole and naphthalene moieties. Indole derivatives are known for their antiviral, anticancer, and antimicrobial activities . Research into this compound could reveal similar or novel biological activities.
Medicine
In medicine, indole derivatives are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases, particularly those where indole derivatives have shown promise, such as cancer, viral infections, and neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or dyes.
作用机制
The mechanism of action of 5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione would depend on its specific biological target. Generally, indole derivatives interact with various molecular targets, including enzymes, receptors, and nucleic acids. The naphthalene moiety may enhance binding affinity or specificity to certain targets, potentially leading to unique biological effects.
相似化合物的比较
Similar Compounds
5-methyl-1H-indole-2,3-dione: Lacks the naphthalene moiety, which may result in different biological activities.
1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione: Similar structure but without the methyl group at the 5-position.
5-methyl-1H-indole: A simpler indole derivative without the dione or naphthalene moieties.
Uniqueness
The combination of the indole core, a methyl group at the 5-position, and a naphthalene moiety makes 5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione unique. This structure may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
属性
分子式 |
C22H19NO3 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
5-methyl-1-(3-naphthalen-1-yloxypropyl)indole-2,3-dione |
InChI |
InChI=1S/C22H19NO3/c1-15-10-11-19-18(14-15)21(24)22(25)23(19)12-5-13-26-20-9-4-7-16-6-2-3-8-17(16)20/h2-4,6-11,14H,5,12-13H2,1H3 |
InChI 键 |
GSSSRSICZOGEIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[2-[[6-Amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[6-amino-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12109383.png)
![2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B12109395.png)
![2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid](/img/structure/B12109399.png)

![1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B12109420.png)
![(4E)-3-(chloromethyl)-4-[(5-methyl-2-furyl)methylene]isoxazol-5(4H)-one](/img/structure/B12109421.png)
![3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12109424.png)


![2-[(3,14-Dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12109428.png)




